

HPMCAS Hygroscopicity: A Comprehensive Technical Guide to its Impact on Stability

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Compound of Interest

Compound Name: *Hypromellose acetate succinate*

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Introduction

Hydroxypropyl methylcellulose acetate succinate (HPMCAS) has emerged as a leading polymer in the development of amorphous solid dispersions (ASDs), primarily for enhancing the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Its effectiveness is attributed to its ability to maintain a supersaturated state of the drug in the gastrointestinal tract. However, the inherent hygroscopicity of HPMCAS, like many amorphous polymers, presents a critical consideration for the physical and chemical stability of the final drug product. This technical guide provides an in-depth analysis of HPMCAS hygroscopicity and its profound impact on the stability of ASDs.

HPMCAS is a mixed ester of hypromellose containing methoxy, hydroxypropoxy, acetyl, and succinoyl groups. It is available in three grades—L, M, and H—which differ in the ratio of acetyl to succinoyl groups, leading to different pH-dependent solubility profiles.^{[1][2]} Under dry conditions, HPMCAS exhibits a high glass transition temperature (T_g) of approximately 120°C, which is crucial for restricting molecular mobility and ensuring the physical stability of the amorphous drug.^{[1][3]}

The Nature of HPMCAS Hygroscopicity

HPMCAS is considered less hygroscopic compared to other common pharmaceutical polymers such as polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).^[3] However, it

will still sorb moisture from the atmosphere, and the extent of this moisture uptake is dependent on the relative humidity (RH) of the surrounding environment. The order of moisture sorption among several cellulosic polymers has been reported as HPC > HPMC > HPMCP > HPMCAS > EC.[4][5]

Moisture Sorption Isotherms

The relationship between the equilibrium moisture content of HPMCAS and the ambient RH at a constant temperature is described by a moisture sorption isotherm. The sorption isotherm for HPMCAS typically follows a Type II or Type III sigmoidal shape according to the Brunauer-Emmett-Teller (BET) classification, which is characteristic of amorphous polymers.

Table 1: Equilibrium Moisture Content of HPMCAS-M at 25°C[3]

Relative Humidity (%)	Equilibrium Water Absorption (wt%)
< 5	~0
20	~1
40	~2
60	~4
75	~6
90	>10

Note: Data is estimated from graphical representations in the cited literature and is for illustrative purposes.

Impact of Hygroscopicity on Physical Stability

The sorption of moisture by HPMCAS has significant consequences for the physical stability of ASDs, primarily through its effect on the glass transition temperature (T_g).

Plasticization and Reduction of Glass Transition Temperature

Water acts as a potent plasticizer for HPMCAS, increasing the free volume between polymer chains and enhancing molecular mobility. This plasticization effect leads to a significant reduction in the Tg of the polymer. The relationship between the Tg of a polymer-water mixture and the weight fraction of water can often be described by the Gordon-Taylor equation. For HPMCAS-L, a Gordon-Taylor constant (k) of 3.6 has been reported.[\[6\]](#)

Table 2: Glass Transition Temperature (Tg) of HPMCAS Grades at Various Relative Humidities[\[3\]](#)[\[7\]](#)

Relative Humidity (%)	Approximate Tg (°C) - Grade L	Approximate Tg (°C) - Grade M	Approximate Tg (°C) - Grade H
0	121	120	119
20	110	108	105
40	95	92	90
60	80	78	75
75	72	70	68
90	< 50	< 50	< 50

Note: Data is estimated from graphical representations in the cited literature and is for illustrative purposes.

Risk of Crystallization and Phase Separation

A decrease in the Tg of the HPMCAS matrix brings the ASD closer to its rubbery state at ambient storage temperatures. This increased molecular mobility can facilitate the diffusion and reordering of drug molecules, leading to two primary physical instability pathways:

- Crystallization: The amorphous API may revert to its more thermodynamically stable crystalline form.
- Amorphous-Amorphous Phase Separation: The homogenous single-phase drug-polymer dispersion may separate into drug-rich and polymer-rich domains.

Both of these events can negatively impact the dissolution performance and bioavailability of the drug product. However, it is noteworthy that even at 75% RH, the Tg of HPMCAS can remain above 70°C, which contributes to the excellent physical stability often observed in HPMCAS-based ASDs stored under a range of conditions.[3]

Impact of Hygroscopicity on Chemical Stability

Beyond physical stability, moisture can also influence the chemical stability of both the HPMCAS polymer and the dispersed API.

Hydrolysis of HPMCAS

The ester linkages in the acetyl and succinoyl substituents of HPMCAS are susceptible to hydrolysis, particularly under conditions of high humidity and elevated temperature. This degradation can lead to the formation of acetic acid and succinic acid.[8] The release of these acidic species can alter the micro-environmental pH within the formulation, which can be detrimental to acid-labile APIs.

API Degradation

The increased molecular mobility resulting from moisture-induced plasticization can also accelerate the degradation of the API through various pathways, such as hydrolysis, oxidation, or interaction with polymeric degradants. Therefore, understanding the interplay between moisture, HPMCAS stability, and API stability is crucial for ensuring the desired shelf-life of the drug product.

Experimental Protocols for Characterization

A thorough understanding and characterization of HPMCAS hygroscopicity and its stability implications require specific analytical techniques.

Dynamic Vapor Sorption (DVS) for Moisture Sorption Isotherms

Objective: To determine the equilibrium moisture content of HPMCAS at various relative humidities.

Methodology:

- **Sample Preparation:** A sample of 5-10 mg of HPMCAS powder is placed in a sample pan.
- **Drying:** The sample is dried in the DVS instrument at 0% RH and 25°C until a stable weight is achieved ($dm/dt < 0.002\%/\text{min}$). This establishes the dry mass of the sample.
- **Sorption Analysis:** The RH is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample weight equilibrates.
- **Desorption Analysis:** Following equilibration at the highest RH, the RH is decreased in a stepwise manner to generate the desorption isotherm.
- **Data Analysis:** The equilibrium moisture content at each RH step is calculated as the percentage weight gain relative to the initial dry mass. The resulting data is plotted as moisture content (%) versus RH (%).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

Objective: To measure the glass transition temperature of HPMCAS at different moisture levels.

Methodology:

- **Sample Preparation:** Samples of HPMCAS (5-10 mg) are accurately weighed into hermetically sealed aluminum DSC pans. To assess the effect of moisture, samples can be pre-conditioned at various controlled relative humidities until equilibrium is reached.
- **Instrument Calibration:** The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
- **Thermal Analysis:**
 - The sample is cooled to a temperature well below the expected Tg (e.g., -20°C).

- The sample is then heated at a controlled rate (typically 10-20°C/min) to a temperature above the Tg (e.g., 180°C). A nitrogen purge is used to maintain an inert atmosphere.
- Data Analysis: The Tg is determined from the resulting heat flow curve as the midpoint of the step change in the heat capacity.

Stability Testing of HPMCAS-Based ASDs

Objective: To evaluate the physical and chemical stability of HPMCAS ASDs under accelerated and long-term storage conditions.

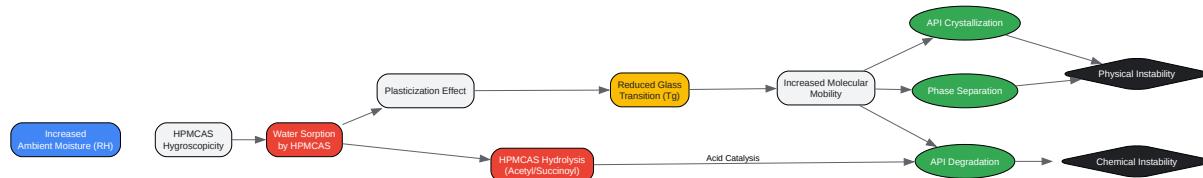
Methodology (based on ICH Q1A(R2) guidelines):[\[9\]](#)[\[10\]](#)

- Storage Conditions:
 - Long-term: 25°C/60% RH or 30°C/65% RH for a minimum of 12 months.
 - Intermediate: 30°C/65% RH for a minimum of 6 months.
 - Accelerated: 40°C/75% RH for a minimum of 6 months.
- Time Points: Samples are pulled at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies; 0, 3, and 6 months for accelerated studies).
- Analytical Testing: At each time point, the samples are analyzed for:
 - Physical Stability:
 - Appearance: Visual inspection for any changes in color or morphology.
 - Crystallinity: Powder X-ray Diffraction (PXRD) to detect the presence of any crystalline API.
 - Glass Transition Temperature: DSC to monitor for any changes in Tg, which could indicate phase separation.
 - Chemical Stability:

- Assay and Impurities: A validated stability-indicating HPLC method to quantify the API and any degradation products.
- Dissolution: In vitro dissolution testing to ensure the drug release profile is maintained.

Visualization of Key Relationships and Workflows

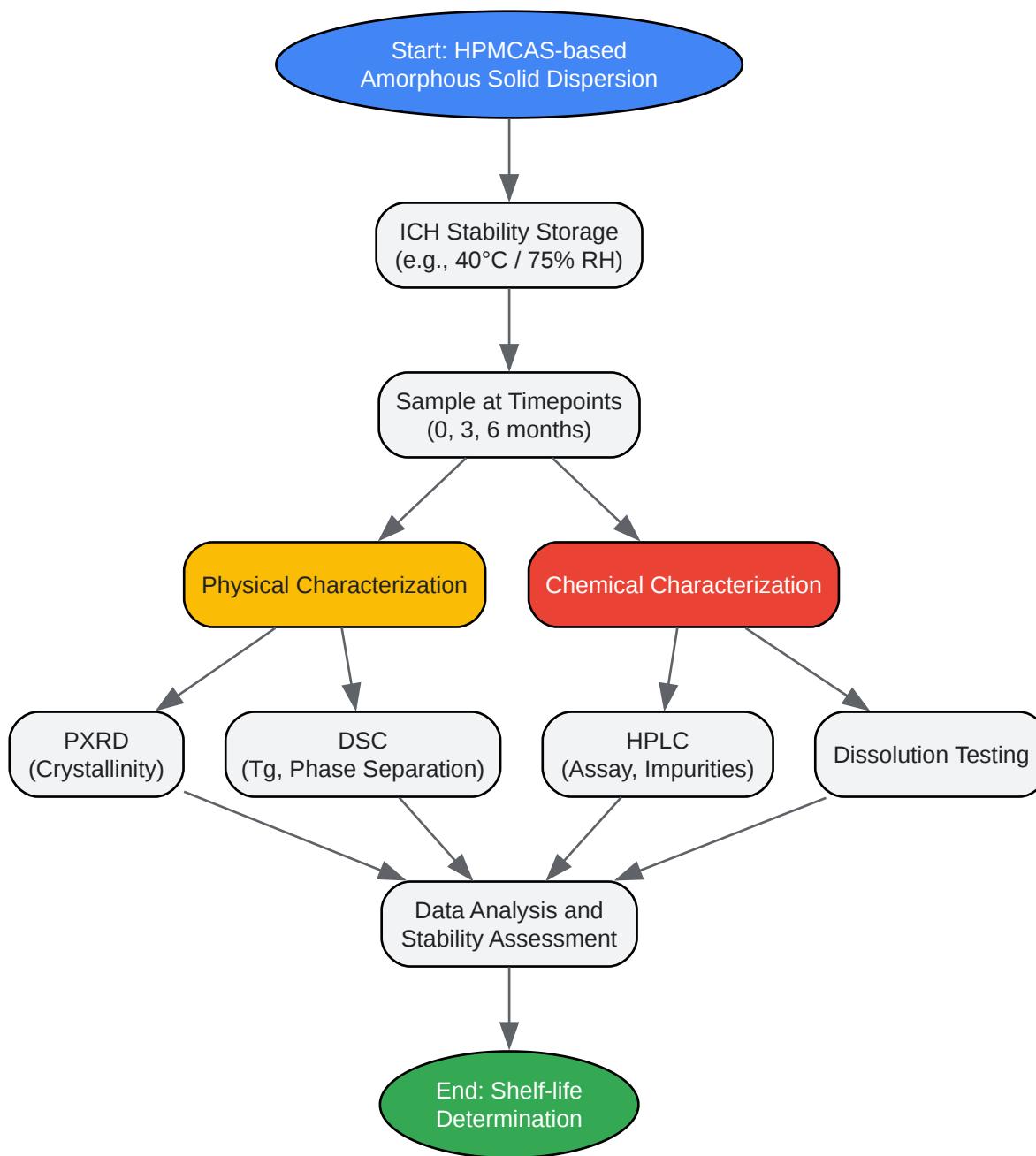
Logical Relationship between Moisture, HPMCAS Properties, and ASD Stability



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Caption: Impact of moisture on HPMCAS and ASD stability.

Experimental Workflow for Stability Assessment of HPMCAS ASDs



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Caption: Workflow for ASD stability testing.

Conclusion

The hygroscopic nature of HPMCAS is a critical material attribute that must be thoroughly understood and controlled to ensure the stability and performance of amorphous solid dispersions. While HPMCAS is less hygroscopic than many other polymers used in ASDs, the

sorption of moisture can still lead to plasticization, a reduction in T_g, and an increased risk of physical and chemical instability. By employing appropriate analytical techniques such as DVS and DSC, and conducting rigorous stability studies under ICH guidelines, researchers and drug development professionals can effectively characterize the impact of moisture, select the optimal HPMCAS grade, and develop robust and stable amorphous drug products. Careful control of manufacturing processes and appropriate packaging are also essential strategies to mitigate the risks associated with HPMCAS hygroscopicity.

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